

Application Notes and Protocols for Cy3.5

Labeling of Antibodies

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Compound of Interest

Compound Name: Cy3.5

Cat. No.: B1495360

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the covalent labeling of antibodies with the fluorescent dye **Cy3.5**. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescently labeled antibodies for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Introduction to Cy3.5 Labeling

Cy3.5 is a bright, orange-red fluorescent dye belonging to the cyanine family. It is well-suited for biological applications due to its high molar extinction coefficient, good quantum yield, and excellent photostability.[1][2] When covalently attached to antibodies, **Cy3.5** enables the sensitive detection and visualization of specific target antigens.[3] A key advantage of Cy3 and **Cy3.5** is the significant enhancement of their fluorescence upon covalent attachment to proteins like antibodies.[4][5] This phenomenon, known as "anomalous fluorescence enhancement," leads to brighter conjugates and an improved signal-to-noise ratio in immunoassays.[1][5][6]

The most common methods for labeling antibodies with **Cy3.5** involve the use of either an N-hydroxysuccinimide (NHS) ester or a maleimide reactive group.[3][7]

- **Cy3.5 NHS ester:** This derivative reacts with primary amines (-NH₂) on the antibody, primarily on lysine residues, to form stable amide bonds.[\[3\]](#) This is a widely used and straightforward labeling method.
- **Cy3.5 Maleimide:** This derivative specifically targets free sulfhydryl groups (-SH) on the antibody, typically found in cysteine residues.[\[7\]](#) This method can be advantageous if the antigen-binding site of the antibody contains critical lysine residues that might be affected by NHS ester labeling.[\[7\]](#) IgG antibodies have inter-chain disulfide bonds in the hinge region that can be selectively reduced to generate free sulfhydryl groups for labeling, often leaving the antigen-binding sites unaffected.[\[7\]](#)

Data Presentation

Spectroscopic and Physicochemical Properties of Cy3.5

Property	Value	Reference(s)
Appearance	Dark purple solid	[3]
Molecular Weight (NHS Ester)	741.62 g/mol	[3]
Excitation Maximum (λ_{ex})	~581-591 nm	[3]
Emission Maximum (λ_{em})	~596-604 nm	[3]
Molar Extinction Coefficient (ϵ)	116,000 M ⁻¹ cm ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	0.35	[3]
Solubility	Soluble in organic solvents (DMF, DMSO), insoluble in water	[3]
Storage	Store at -20°C in the dark, desiccated	[3]

Recommended Reaction Conditions for Antibody Labeling

Parameter	NHS Ester Labeling	Maleimide Labeling	Reference(s)
Antibody Preparation			
Buffer	Amine-free buffer (e.g., PBS, MES, HEPES)	PBS, pH 7.2-7.4, or Tris/HEPES buffer, pH 7.0-7.5	[7][8]
Antibody Concentration	2-10 mg/mL	2-10 mg/mL	[7]
Reaction			
pH	8.2 - 8.5	6.5 - 7.5	[7][8]
Dye:Antibody Molar Ratio	5:1 to 20:1 (start with 15:1)	5:1 to 20:1 (start with 10:1)	[3][9]
Incubation Time	60 minutes at room temperature	1 hour at room temperature	[3][9]
Purification			
Method	Size-exclusion chromatography (e.g., Sephadex G-25)	Size-exclusion chromatography (e.g., Sephadex G-25, Bio-Gel P-6 DG)	[3][7]

Experimental Protocols

Protocol 1: Antibody Labeling with Cy3.5 NHS Ester

This protocol outlines the general procedure for labeling antibodies using a **Cy3.5 NHS ester**. It is crucial to start with a purified antibody in an amine-free buffer.

Materials:

- Purified antibody (2-10 mg/mL in amine-free buffer like PBS, pH 7.4)
- Cy3.5 NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction tubes
- Pipettes
- Vortexer/Mixer
- Spectrophotometer

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be dialyzed against an appropriate buffer.[\[8\]](#)
[\[10\]](#)
 - Adjust the antibody concentration to 2-10 mg/mL.[\[7\]](#)
- Prepare Dye Stock Solution:
 - Allow the vial of **Cy3.5** NHS ester to warm to room temperature before opening to prevent moisture condensation.[\[11\]](#)
 - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[\[3\]](#)
Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.[\[3\]](#)
[\[10\]](#)
- Labeling Reaction:
 - Adjust the pH of the antibody solution to 8.2-8.5 using the reaction buffer.[\[8\]](#)

- Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio. A typical starting ratio is 15:1.[3]
- Slowly add the calculated volume of the **Cy3.5** NHS ester stock solution to the antibody solution while gently vortexing.[10]
- Incubate the reaction for 60 minutes at room temperature in the dark.[3]
- Quench the Reaction (Optional):
 - To stop the labeling reaction, add a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.[3]
- Purification of the Labeled Antibody:
 - Separate the **Cy3.5**-labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[3]
 - Equilibrate the column with PBS buffer.
 - Apply the reaction mixture to the column and elute with PBS buffer. The labeled antibody will elute first.[3]
- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~591 nm (the A_{max} for **Cy3.5**).
 - Calculate the DOL using the following formula:
 - $$\text{DOL} = (\text{A}_{\text{max of conjugate}} \times \text{Molar Extinction Coefficient of protein}) / [(\text{A}_{280 \text{ of conjugate}} - (\text{A}_{\text{max of conjugate}} \times \text{CF})) \times \text{Molar Extinction Coefficient of dye}]$$
 - Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05-0.1 for cyanine dyes).

Protocol 2: Antibody Labeling with Cy3.5 Maleimide

This protocol is for labeling antibodies via free sulfhydryl groups. If the antibody does not have sufficient free sulfhydryls, a reduction step is necessary.

Materials:

- Purified antibody (2-10 mg/mL in a suitable buffer)
- **Cy3.5** maleimide
- Anhydrous DMSO or DMF
- Reaction Buffer (e.g., PBS, pH 7.2-7.4)[7]
- Reducing Agent (optional, e.g., TCEP or DTT)[7]
- Quenching Reagent (e.g., 2-mercaptoethanol or cysteine)
- Size-exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-6 DG)[7]
- Reaction tubes
- Pipettes
- Vortexer/Mixer
- Spectrophotometer

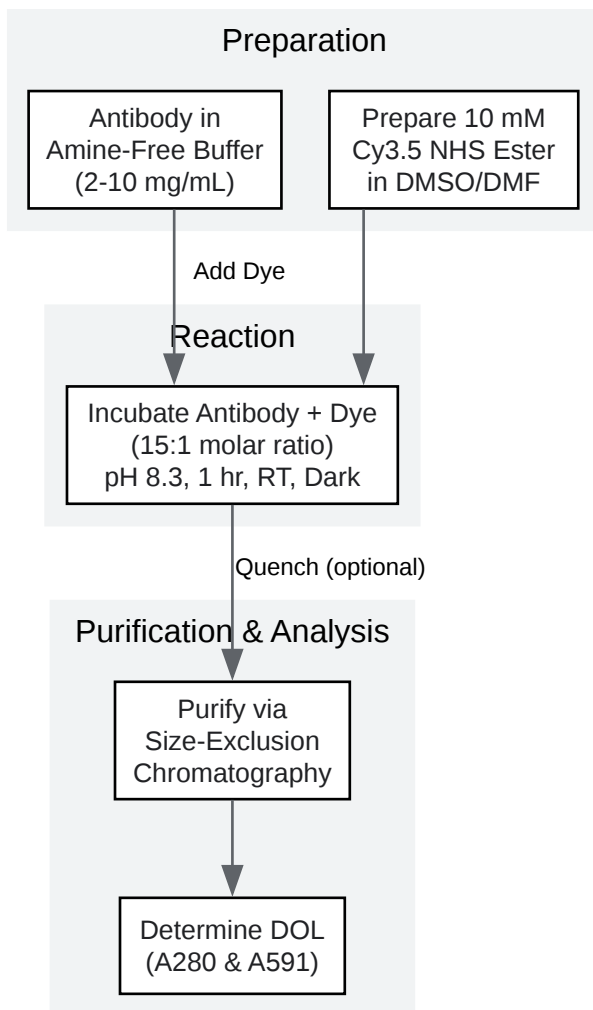
Procedure:

- Antibody Preparation:
 - The antibody should be in a suitable reaction buffer such as PBS at pH 7.2-7.4.[7]
 - The recommended antibody concentration is between 2-10 mg/mL.[7]
- Reduction of Antibody (Optional):
 - This step is necessary if the antibody lacks a sufficient number of free sulfhydryl groups.

- Prepare a fresh solution of a reducing agent like TCEP or DTT.
- Add the reducing agent to the antibody solution and incubate for approximately 30 minutes at room temperature.[\[7\]](#)
- Remove the excess reducing agent using a desalting column.
- Prepare Dye Stock Solution:
 - Allow the vial of **Cy3.5** maleimide to warm to room temperature before opening.[\[7\]](#)
 - Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.[\[9\]](#)
For example, dissolve 1 mg of the dye in 100 μ L of DMSO.[\[9\]](#)
- Labeling Reaction:
 - Calculate the volume of the dye stock solution needed to achieve the desired molar ratio (a 10:1 dye-to-antibody ratio is a good starting point).[\[9\]](#)
 - Add the dye solution to the antibody solution with gentle mixing.
 - Incubate the reaction for 1 hour at room temperature in the dark.[\[9\]](#)
- Quench the Reaction:
 - Add a quenching reagent such as 2-mercaptoethanol or cysteine to stop the reaction.
- Purification of the Labeled Antibody:
 - Purify the labeled antibody from the unreacted dye and quenching reagent using a size-exclusion chromatography column as described in Protocol 1.[\[9\]](#)
- Determine the Degree of Labeling (DOL):
 - Follow the same procedure as in Protocol 1 to determine the DOL.

Mandatory Visualization

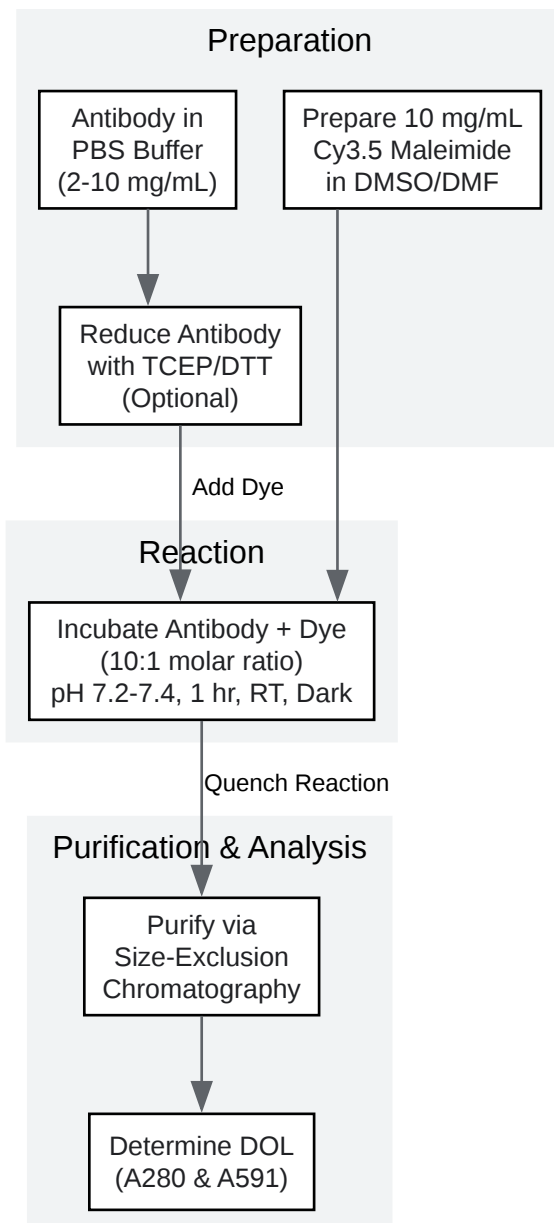
Cy3.5 NHS Ester Antibody Labeling Workflow



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Caption: Workflow for **Cy3.5** NHS Ester Antibody Labeling.

Cy3.5 Maleimide Antibody Labeling Workflow

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Caption: Workflow for **Cy3.5** Maleimide Antibody Labeling.

Troubleshooting

Problem	Possible Cause	Suggested Solution	Reference(s)
Low Labeling Efficiency	Inactive dye	Use a fresh stock of the dye.	[7]
Presence of interfering substances (e.g., Tris, glycine)	Purify the antibody using dialysis or a desalting column before labeling.	[7]	
Incorrect pH of the reaction buffer	Ensure the pH is within the optimal range for the specific labeling chemistry.	[8]	
Antibody Precipitation	High concentration of organic solvent	Ensure the volume of DMSO/DMF is less than 10% of the total reaction volume.	[7]
Over-labeling of the antibody	Reduce the dye:antibody molar ratio in the conjugation reaction.	[7]	
High Background in Assays	Incomplete removal of free dye	Repeat the purification step or use a different purification method.	[7]
Low Fluorescence Signal	Over-labeling leading to self-quenching	Optimize the dye-to-protein ratio to achieve a lower DOL.	[10]
Photobleaching	Protect the dye and the conjugate from light during storage and handling.	[10]	

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